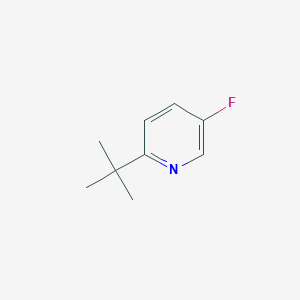

2-(tert-Butyl)-5-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-tert-butyl-5-fluoropyridine |

InChI |

InChI=1S/C9H12FN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |

InChI Key |

XTFPTEMOOQXYTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butyl 5 Fluoropyridine and Its Precursors

Strategic Retrosynthetic Disconnection Approaches for the 5-Fluoropyridine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For the 5-fluoropyridine core, several disconnection strategies can be envisioned.

A primary disconnection breaks the carbon-fluorine (C-F) bond. This approach points to a precursor such as a 5-aminopyridine, which can be converted to a diazonium salt and subsequently subjected to a Balz-Schiemann reaction or related fluorination techniques. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) often involves the diazotization of 2-acetamido-5-aminopyridine (B1225344) followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt. researchgate.netdissertationtopic.net

Another common strategy involves disconnecting a carbon-carbon or carbon-heteroatom bond at the 2-position, leaving the 5-fluoropyridine ring intact. This suggests a 2-halo-5-fluoropyridine (e.g., 2-bromo- or 2-chloro-5-fluoropyridine) as a key intermediate, which can then undergo cross-coupling reactions to introduce the tert-butyl group. rsc.org

A more fundamental disconnection involves breaking the pyridine (B92270) ring itself. This leads back to acyclic precursors which can be cyclized to form the aromatic core. For example, some pyridine syntheses utilize the condensation of aldehydes or ketones with ammonia (B1221849) or the cyclization of dinitriles. A reported synthesis of 2-amino-5-fluoropyridine starts from 4-cyano-1-butyne, which undergoes fluorination and subsequent cyclization in the presence of ammonia. chemicalbook.com

Precursors and Key Building Blocks in the Synthesis of the Chemical Compound

The choice of precursors is dictated by the chosen synthetic route. Based on established methodologies for pyridine synthesis, several key building blocks are instrumental.

Halogenated Fluoropyridines : Compounds like 2-bromo-5-fluoropyridine and 2-chloro-5-fluoropyridine are versatile precursors. The halogen at the 2-position acts as a leaving group in both transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions, providing a direct handle to install the tert-butyl group.

Aminopyridines : 2-Aminopyridine is an inexpensive starting material that can be elaborated through a sequence of nitration, reduction, and fluorination (via the Schiemann reaction) to generate a 2-amino-5-fluoropyridine scaffold. researchgate.netdissertationtopic.net Further modifications would be required to replace the amino group with a tert-butyl group.

Pyridinium (B92312) Salts : Activation of the pyridine ring can be achieved by forming pyridinium salts, which then become more susceptible to nucleophilic attack.

tert-Butyl Sources : The introduction of the tert-butyl group typically involves organometallic reagents such as tert-butyllithium, tert-butylmagnesium chloride (a Grignard reagent), or the use of isobutylene (B52900) in Friedel-Crafts type reactions on activated rings.

Acyclic Precursors : For syntheses involving ring formation, precursors like 4-cyano-1-butyne can be employed to construct the pyridine ring with the desired substitution pattern. chemicalbook.com

Transition Metal-Catalyzed Coupling Reactions in the Construction of the Compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are widely used for creating C-C bonds via cross-coupling reactions like the Suzuki, Stille, and Negishi reactions. In the context of 2-(tert-Butyl)-5-fluoropyridine synthesis, a plausible route involves the coupling of a 2-halo-5-fluoropyridine with a tert-butyl organometallic reagent. While direct examples for this specific transformation are scarce, analogous reactions are well-documented. For example, the palladium-catalyzed amination of 2-bromo-5-[¹⁸F]fluoropyridine with various amines proceeds in good yields, demonstrating the viability of cross-coupling at the C-2 position of the 5-fluoropyridine ring. rsc.org This suggests that coupling with a suitable tert-butyl nucleophile, such as one derived from a boronic acid or an organozinc reagent, is a feasible strategy.

Table 1: Examples of Palladium-Catalyzed Functionalization of Pyridine Rings

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-[¹⁸F]fluoropyridine | Butylamine | Pd₂(dba)₃ / Xantphos | 2-(Butylamino)-5-[¹⁸F]fluoropyridine | 72% | rsc.org |

| 2-Bromo-5-[¹⁸F]fluoropyridine | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | 2-(Phenylamino)-5-[¹⁸F]fluoropyridine | 85% | rsc.org |

| 5-Tributylstannyl-4-fluoropyrazole | Aryl Iodides | Pd(PPh₃)₄ | 5-Aryl-4-fluoropyrazole | Good | nih.gov |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. They are particularly effective in activating challenging substrates like aryl chlorides. A simple, ligand-free synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine has been reported via the nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine . nih.govwisc.edu This demonstrates the utility of nickel in reactions involving both tert-butylated and chlorinated pyridine substrates. A cross-coupling variant of this reaction, using a 5-fluoropyridine derivative and a tert-butyl halide or organometallic, represents a direct approach to the target molecule.

Furthermore, nickel catalysis can be employed in radical cross-coupling strategies, which offer alternative pathways for forming sterically hindered C-C bonds. nih.gov

Table 2: Nickel-Catalyzed Reactions of Substituted Pyridines

| Substrate | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-Butyl-2-chloropyridine | Mn powder (reductant) | NiBr₂·3H₂O | 4,4′-Di-tert-butyl-2,2′-bipyridine | 72% | nih.gov |

| 2,6-Difluoropyridine | Pinacolborane (HBPin) | [Ni(iPrPN)(COD)] | 2-Fluoropyridine (B1216828) | >98% | rsc.org |

| 2-Fluoropyridine | Pinacolborane (HBPin) | [Ni(iPrPN)(COD)] | Pyridine | 68% | rsc.org |

While palladium and nickel are the most common catalysts for these transformations, other metals like copper can also be employed. Copper-catalyzed reactions, such as the Goldberg and Ullmann couplings, are particularly useful for forming C-N and C-O bonds, but can also be adapted for C-C bond formation. For instance, a modified Goldberg reaction has been used to prepare 2-N-substituted aminopyridines from 2-bromopyridine . This highlights the potential of using alternative, less expensive catalytic systems for pyridine functionalization.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful, transition-metal-free method for functionalizing aromatic rings, provided the ring is sufficiently electron-deficient. libretexts.org The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of other electron-withdrawing groups, such as a fluoro or nitro group.

One major SNAr strategy involves installing the fluorine atom itself. This is often achieved by treating an electron-deficient pyridine bearing a good leaving group (such as a nitro or chloro group) with a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF). For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride anion to yield the corresponding 3-fluoropyridine (B146971) derivative. [11 from initial search] This "nitropyridine pathway" is a convenient strategy for synthesizing fluoropyridines. [15 from initial search]

A second SNAr approach uses a halogenated fluoropyridine as the substrate. In a molecule like 2-chloro-5-fluoropyridine , the C-2 position is activated towards nucleophilic attack by the ring nitrogen and the C-5 fluorine. A strong nucleophile can displace the chlorine atom. youtube.com The feasibility of using a sterically demanding nucleophile like a tert-butyl anion (t-Bu⁻) in this reaction would depend on the reaction conditions, as SNAr reactions can be sensitive to steric hindrance. However, this route remains a theoretically direct pathway to this compound from a readily accessible precursor. nih.gov

Cycloaddition and Cyclization Reactions Leading to the Pyridine Skeleton

The formation of the pyridine ring is a cornerstone of synthesizing substituted pyridines like this compound. Cycloaddition and intramolecular cyclization reactions represent powerful strategies for constructing this heterocyclic scaffold.

Cycloaddition reactions, a class of pericyclic reactions, involve the combination of two π-electron systems to form a cyclic product. libretexts.org They are highly valuable in synthesis as they can generate complex ring structures with significant stereocontrol in a single step. libretexts.org While various types of cycloadditions exist, those leading to six-membered rings, such as the Diels-Alder reaction, and five-membered heterocycles through dipolar cycloaddition, are fundamental. libretexts.org For instance, a [3+2] cycloaddition between alkynes and diazoalkanes has been effectively used in flow chemistry setups to create pyrazole (B372694) cores, a strategy that could be adapted for pyridine synthesis with appropriate precursors. nih.gov

Intramolecular cyclization is another key approach, where a linear precursor molecule is induced to form a ring. Palladium-catalyzed intramolecular reactions are particularly prominent. In the synthesis of complex natural products containing substituted pyridine moieties, intramolecular cyclization of a carefully functionalized precursor has been employed. mdpi.com For example, the cyclization of a precursor containing an aldehyde moiety was developed to prevent aromatization that was observed in simpler systems under standard Heck conditions. mdpi.com Challenges in these reactions can include the formation of side products, requiring careful optimization of catalysts and reaction conditions to achieve desired yields. mdpi.com

Table 1: Comparison of Cyclization Precursor Behaviors

| Precursor Type | Reaction Conditions | Observed Outcome | Reference |

| Simplified Model with Terminal Double Bond | Standard Heck Conditions | Slow conversion, formation of exomethylene and aromatic isomers | mdpi.com |

| Higher Substituted with Aldehyde Moiety | Palladium-catalyzed | Successful cyclization, prevention of aromatization | mdpi.com |

Direct Functionalization and Derivatization Strategies for the Chemical Compound

Direct functionalization involves introducing or modifying functional groups on a pre-existing pyridine ring. This is often more efficient than de novo synthesis, which requires building the ring from scratch. Strategies like directed ortho-lithiation are powerful for achieving regioselectivity. mdpi.com In this method, a directing group on the pyridine ring guides a strong base, such as lithium tetramethylpiperidine (B8510282) (LiTMP), to deprotonate a specific adjacent position, which is then trapped by an electrophile. mdpi.com This has been successfully applied to functionalize 2-chloroisonicotinic acid at the 5-position. mdpi.com

Another advanced method for derivatization involves the activation of amide groups. The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in combination with a sterically hindered base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) serves as a potent system for the direct transformation of both secondary and tertiary amides. nih.govbohrium.com This combination has proven effective and sometimes superior to other pyridine-derived bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) or 2-fluoropyridine (2-F-Pyr.) for promoting various chemical transformations, yielding products in high yields. nih.govbohrium.com Such methods could be employed to derivatize amide-containing analogues of this compound.

Furthermore, radical-mediated C-H functionalization offers a metal-free approach for derivatization. For example, tert-butyl peroxybenzoate (TBPB) can mediate the insertion of 2-isocyanobiaryls with ethers like 1,4-dioxane, forming new C-C bonds through sequential C(sp³)–H and C(sp²)–H bond functionalization. rsc.org

Regioselectivity and Stereoselectivity in the Synthesis of the Chemical Compound

Achieving the correct arrangement of substituents (regioselectivity) and spatial orientation (stereoselectivity) is critical in modern organic synthesis. For substituted pyridines, the inherent reactivity of the ring can be manipulated to control the position of incoming functional groups.

Regioselectivity in the functionalization of pyridine rings is often dictated by the electronic nature of existing substituents and the reagents used. Studies on trihalogenated pyridines have shown that specific starting materials like 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) are versatile for preparing orthogonally functionalized pyridines, allowing for sequential, position-selective reactions. mdpi.com The use of directed ortho-metalation, as mentioned previously, is a prime example of achieving high regioselectivity. mdpi.com Similarly, copper- or iron-catalyzed C(sp²)-H functionalization of coumarins has been shown to regioselectively generate keto- or methyl-substituted derivatives. researchgate.net

Stereoselectivity becomes crucial when chiral centers are present or introduced. The synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, which features a stereocenter adjacent to the pyridine ring, highlights this challenge. An efficient route was developed starting from picolinic acid and the chiral amino alcohol (S)-tert-leucinol. beilstein-journals.org The key step is the cyclization of an intermediate amide to form the oxazoline (B21484) ring, preserving the stereochemistry of the starting material. beilstein-journals.org This demonstrates how chiral precursors can be integrated to build stereochemically defined pyridine-containing molecules.

Sustainable and Green Chemistry Approaches in Synthetic Routes to the Compound

Modern synthetic chemistry increasingly prioritizes methods that are environmentally benign, safer, and more efficient. Photoredox catalysis and flow chemistry are at the forefront of these sustainable approaches.

Photoredox-Mediated Coupling Strategies

Photoredox catalysis utilizes visible light to initiate chemical reactions under mild conditions, often at room temperature. This method can facilitate reactions that are difficult to achieve through traditional thermal methods. libretexts.org Energy transfer (EnT) photocatalysis, for instance, has been used for [2+2]-cycloaddition reactions to construct complex organic scaffolds. rsc.org Gold-based sensitizers have been shown to be effective in the [2+2]-cycloaddition of coumarins and unactivated alkenes, producing structurally complex cyclobutane-fused chromanones. rsc.org This approach offers a pathway to strained four-membered rings with good functional group tolerance under mild conditions, representing a significant green advantage over high-energy thermal processes. libretexts.orgrsc.org

Flow Chemistry and Microreactor Technologies

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch flask. This technology offers numerous advantages, including enhanced safety by minimizing the volume of hazardous reagents at any given time, superior heat and mass transfer, and the potential for rapid scalability without significant redevelopment. durham.ac.uk

The synthesis of active pharmaceutical ingredients (APIs) has seen successful implementation of multi-step flow processes. nih.gov For example, a continuous flow synthesis can integrate reaction, extraction, and purification steps, sometimes using immobilized reagents or scavengers to remove by-products and unreacted starting materials. durham.ac.ukmdpi.com This "telescoping" of synthetic steps reduces manual handling and waste generation. mdpi.com Flow reactors have been used for a variety of transformations, including hydrogenations, cycloadditions, and lithiation-coupling reactions, often achieving higher yields and purity in significantly less time compared to batch processes. nih.govresearchgate.net The application of flow chemistry to the synthesis of this compound or its precursors could lead to a more efficient, safer, and scalable manufacturing process. nih.govdurham.ac.uk

Table 2: Advantages of Flow Chemistry in Synthesis

| Feature | Description | Advantage | Reference |

| Safety | Small reaction volumes minimize risk with hazardous reagents and exothermic reactions. | Improved operational safety. | durham.ac.uk |

| Scalability | Production is scaled by running the system for longer periods, not by using larger reactors. | Avoids redevelopment of reaction conditions for scale-up. | durham.ac.uk |

| Efficiency | Superior heat and mass transfer lead to better control, higher yields, and shorter reaction times. | Increased productivity and product quality. | nih.govresearchgate.net |

| Integration | Multiple reaction and purification steps can be linked in a continuous sequence. | Reduced manual handling, waste, and overall process time. | mdpi.com |

Elucidation of Reactivity and Reaction Mechanisms of 2 Tert Butyl 5 Fluoropyridine

Electrophilic Aromatic Substitution Pathways of the Fluoropyridine

The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom exerts a strong deactivating effect, particularly at the C-2, C-4, and C-6 positions, through both inductive and resonance effects. When substitution does occur, it predominantly favors the C-3 and C-5 positions. In the case of 2-(tert-Butyl)-5-fluoropyridine, the regiochemical outcome of EAS reactions is dictated by the combined electronic and steric influences of the tert-butyl group, the fluorine atom, and the pyridine nitrogen itself.

The tert-butyl group, typically an activating and ortho-, para-directing substituent in benzene chemistry, primarily acts through an electron-donating inductive effect. stackexchange.com However, its significant steric bulk can hinder substitution at adjacent positions. The fluorine atom is a deactivating yet ortho-, para-directing group due to its strong electron-withdrawing inductive effect and opposing electron-donating resonance effect.

In the context of the this compound ring, these substituent effects are superimposed on the inherent reactivity pattern of the pyridine nucleus. The nitrogen atom strongly deactivates the C-2 and C-6 positions. The 5-fluoro substituent further deactivates the ring but directs incoming electrophiles to its ortho (C-4, C-6) and para (C-2) positions. The 2-tert-butyl group directs towards the C-3 and C-5 positions.

Considering these combined influences, electrophilic attack is most probable at the C-3 position. This position is the least deactivated by the pyridine nitrogen and is meta to the deactivating fluorine atom. The C-4 position is strongly deactivated by both the nitrogen and the fluorine. While the C-6 position is activated by the fluorine (ortho), it is sterically hindered by the bulky tert-butyl group and deactivated by the nitrogen.

For instance, studies on the nitration of similarly substituted pyridines, such as 2-sulfanilamidopyridines, have demonstrated a high selectivity for nitration at the C-3 position, directed by the N-sulfonyl group. rsc.org While not a direct analogue, this supports the prediction of C-3 as the most likely site for electrophilic attack on this compound under many EAS conditions.

Table 1: Analysis of Substituent Directing Effects on Electrophilic Aromatic Substitution of this compound

| Position | Effect of Pyridine Nitrogen | Effect of 2-tert-Butyl Group | Effect of 5-Fluoro Group | Overall Predicted Reactivity |

| C-3 | Less Deactivated | Activating (ortho) | Deactivating (meta) | Most Favorable |

| C-4 | Deactivated | Deactivating (meta) | Deactivating (ortho) | Highly Unfavorable |

| C-6 | Deactivated | Sterically Hindered (ortho) | Deactivating (ortho) | Unfavorable |

Nucleophilic Reactivity and Heteroaromatic Transformations

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electron-withdrawing fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This is a principal pathway for the functionalization of this and related fluoropyridine compounds.

In SNAr reactions, the rate of substitution is generally much faster for fluoropyridines compared to their chloro- or bromo-analogues. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thereby accelerating the reaction. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

The 2-tert-butyl group, while sterically bulky, does not significantly hinder nucleophilic attack at the C-2 position, as the attack occurs in the plane of the ring. However, it can influence the stability of the intermediates and transition states. The primary sites for nucleophilic attack on this compound are the carbon atoms bearing the leaving groups, which in this case is the fluorine atom at C-5, and potentially the tert-butyl group at C-2 under specific conditions. However, the C-F bond is the most likely site for nucleophilic aromatic substitution.

SN1 Reaction Mechanisms Involving the tert-Butyl Group and Pyridine Ring

The involvement of a classic SN1 mechanism directly on the pyridine ring of this compound is highly unlikely. SN1 reactions proceed through a carbocation intermediate, and the formation of an aryl cation is energetically unfavorable.

However, it is conceivable that under certain conditions, particularly in the presence of strong acids, the tert-butyl group could be cleaved from the pyridine ring via a mechanism that has some SN1 character. This would involve the protonation of the pyridine nitrogen, followed by the departure of the stable tert-butyl cation. The stability of the tertiary carbocation would be a driving force for this transformation. The resulting 5-fluoropyridine could then undergo further reactions.

It is important to distinguish this from a direct SN1 substitution at the C-2 position of the pyridine ring, which is not a feasible pathway. The cleavage of the tert-butyl group is a separate reaction that the substrate might undergo.

SN2 Reaction Characteristics

Direct SN2 reactions, characterized by backside attack of a nucleophile, are not possible at the carbon atoms of the aromatic pyridine ring due to the steric hindrance imposed by the ring itself. The geometry of the ring prevents the required alignment for an SN2 transition state.

Therefore, nucleophilic substitution on this compound will proceed via the SNAr mechanism, which is a two-step addition-elimination process, rather than a concerted SN2 pathway.

Radical Reactions Involving the Chemical Compound

The pyridine ring can participate in radical reactions, and the substituents on this compound will influence the course of these transformations. Radical reactions often offer complementary reactivity to ionic pathways.

One important class of radical reactions involving pyridines is the Minisci reaction, which involves the addition of a carbon-centered radical to the protonated pyridine ring. The regioselectivity of the Minisci reaction is governed by the stabilization of the resulting radical intermediate and is typically directed to the C-2 and C-4 positions. In the case of this compound, the C-2 position is already substituted. Therefore, radical addition would likely be directed to the C-4 and C-6 positions. The steric bulk of the tert-butyl group at C-2 might disfavor addition at C-6, potentially leading to a preference for the C-4 position.

The tert-butyl group itself can be a source of radicals under certain conditions. For instance, homolytic cleavage of the C-C bond between the tert-butyl group and the pyridine ring, initiated by heat or light, could generate a tert-butyl radical and a pyridyl radical. However, this would require significant energy input.

Furthermore, the fluorine atom is generally stable in radical reactions and is not typically displaced.

Chemo- and Regioselectivity in Reactions of the Chemical Compound

Chemo- and regioselectivity are crucial considerations in the reactions of multifunctional molecules like this compound. The presence of multiple reactive sites—the pyridine nitrogen, the C-F bond, the C-H bonds on the ring, and the tert-butyl group—necessitates careful control of reaction conditions to achieve the desired outcome.

In nucleophilic aromatic substitution reactions, high regioselectivity for the displacement of the fluorine atom at the C-5 position by a nucleophile is expected. This is because the fluorine is a good leaving group in SNAr reactions and is at an activated position.

In electrophilic aromatic substitution, as discussed in section 3.1, a high degree of regioselectivity for substitution at the C-3 position is predicted due to the combined electronic and steric effects of the substituents and the pyridine nitrogen.

Chemoselectivity can be a challenge if other functional groups are present in a molecule containing the this compound core. For example, if a molecule contains both the this compound moiety and an ester group, it is possible to selectively hydrolyze the ester without displacing the fluoride (B91410) by carefully choosing the reaction conditions. For instance, using a solvent like methanol (B129727) can favor the transformation of the ester over the substitution of the fluoride. acs.org

Table 2: Predicted Chemo- and Regioselectivity in Reactions of this compound

| Reaction Type | Reagent Type | Predicted Major Product | Rationale |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂NH) | 2-(tert-Butyl)-5-(nucleophile)pyridine | Fluorine is a good leaving group in SNAr at an activated position. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | 2-(tert-Butyl)-3-(electrophile)-5-fluoropyridine | C-3 is the most electronically favored and sterically accessible position. |

| Radical Addition (Minisci type) | Carbon-centered radical | 2-(tert-Butyl)-4-(radical)-5-fluoropyridine | C-4 is an electronically favored position for radical attack on the protonated pyridine. |

Detailed Mechanistic Investigations Through Kinetic and Isotopic Studies

Detailed mechanistic understanding of the reactions of this compound can be achieved through kinetic and isotopic studies. These experiments provide valuable insights into reaction rates, transition state structures, and the nature of bond-breaking and bond-forming steps.

For the SNAr reaction, kinetic studies would be expected to show a second-order rate law, first order in the substrate and first order in the nucleophile, which is characteristic of the bimolecular nature of the rate-determining step (the attack of the nucleophile on the pyridine ring).

The use of isotopically labeled substrates can further elucidate the mechanism. For example, a kinetic isotope effect (KIE) study using a substrate with deuterium (B1214612) at the position of substitution would not be expected to show a primary KIE for an SNAr reaction, as the C-H bond is not broken in the rate-determining step.

For electrophilic aromatic substitution, a primary kinetic isotope effect would be observed if the C-H bond breaking is involved in the rate-determining step. This is often the case when the initial attack of the electrophile is reversible.

Interaction with Transition Metal Catalysts as a Ligand or Substrate

The pyridine ring system, with its nitrogen lone pair, is a well-established ligand for a variety of transition metals. The introduction of substituents, such as the tert-butyl and fluoro groups in this compound, can significantly modulate the electronic and steric properties of the pyridine, thereby influencing its coordination chemistry and reactivity in the presence of transition metal catalysts. Research in this area has explored the role of substituted pyridines as both ligands that modify the behavior of a catalytic metal center and as substrates that undergo catalytic transformation.

Role as a Ligand in Catalysis

The steric bulk of the tert-butyl group at the 2-position of the pyridine ring in this compound can be expected to play a significant role in its coordination to a metal center. This steric hindrance can influence the number of ligand molecules that can coordinate, the geometry of the resulting complex, and the reactivity of the metal center. For instance, bulky pyridine ligands have been shown to promote specific catalytic activities by creating a unique steric environment around the metal.

While specific studies detailing this compound as a ligand in a catalytic reaction are not abundant in the provided search results, the behavior of structurally similar pyridine derivatives offers valuable insights. For example, 4-tert-butyl-pyridine is frequently used to enhance the performance of solar cells, indicating its role in influencing electronic properties within a metal complex. mdpi.com Similarly, the development of scalable syntheses for ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) highlights the importance of the tert-butyl pyridine motif in asymmetric catalysis. beilstein-journals.org The steric and electronic effects of the tert-butyl group in these ligands are crucial for achieving high yields and enantioselectivities in reactions such as the conjugate addition of arylboronic acids to enones. beilstein-journals.org

In the context of this compound, the presence of the electron-withdrawing fluorine atom at the 5-position would decrease the electron density on the pyridine nitrogen, potentially weakening its coordination to a transition metal compared to non-fluorinated analogs. However, this electronic effect, combined with the steric bulk of the tert-butyl group, could also lead to unique catalytic properties.

Role as a Substrate in Catalytic Reactions

Fluorinated pyridines are important building blocks in medicinal chemistry and materials science. Transition metal-catalyzed reactions, particularly those involving C-H and C-F bond activation, are powerful tools for the functionalization of such molecules.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling and C-H activation reactions. The reactivity of fluorinated pyridines in these reactions is influenced by the position of the fluorine atom. Research has shown that palladium can catalyze the fluoroarylation of styrenes, proceeding through a proposed Pd(IV)-fluoride intermediate. acs.org While this study does not use this compound directly, it demonstrates the feasibility of involving fluorine in palladium-catalyzed transformations.

Mechanistic studies on palladium(II)-catalyzed Wacker-type oxidations have provided detailed insights into the reaction pathways with different oxidants. nih.govnih.govmanchester.ac.uk These studies, while not focused on fluorinated pyridines, underscore the intricate role of ligands and substrates in determining the reaction mechanism. The electronic properties of the substrate, which would be influenced by the fluorine atom in this compound, are a key factor.

Nickel-Catalyzed Hydrodefluorination:

Recent research has demonstrated the efficacy of nickel catalysts for the hydrodefluorination (HDF) of fluorinated pyridines. rsc.org A nickel(0) complex was found to be an efficient precatalyst for the HDF of 2-fluoro and 2,6-difluoropyridines. rsc.org The study explored the impact of the number and position of fluorine atoms on the catalyst's efficiency. For instance, the HDF of 2,5-difluoropyridine (B1303130) was found to be slightly less efficient than that of 2-fluoropyridine. rsc.org This suggests that the electronic environment of the pyridine ring, as modulated by the fluorine substituents, directly affects the catalytic cycle.

The following table summarizes the potential interactions of this compound with transition metal catalysts based on the reactivity of similar compounds.

| Catalyst System | Potential Role of this compound | Anticipated Reaction Type | Key Influencing Factors | Supporting Evidence from Analogous Systems |

| Palladium(II) | Ligand | Cross-coupling, C-H activation | Steric bulk of tert-butyl group, electron-withdrawing nature of fluorine | Use of bulky pyridine ligands in catalysis. beilstein-journals.org |

| Palladium(II) | Substrate | C-F bond functionalization, C-H arylation | Position of fluorine and tert-butyl groups | Fluoroarylation of styrenes via Pd(IV)-fluoride intermediate. acs.org |

| Nickel(0) | Substrate | Hydrodefluorination (HDF) | Electronic effect of fluorine, steric hindrance from tert-butyl group | Efficient HDF of 2-fluoro and 2,5-difluoropyridines. rsc.org |

| Copper(II) | Ligand | Formation of metal complexes | Coordination via pyridine nitrogen | Synthesis of Cu(II) complexes with 4-tert-butyl-pyridine. mdpi.com |

Table 1. Summary of Potential Interactions with Transition Metal Catalysts.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Tert Butyl 5 Fluoropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(tert-Butyl)-5-fluoropyridine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for a detailed structural investigation.

The ¹H NMR spectrum offers initial structural confirmation. The tert-butyl group produces a characteristic singlet in the aliphatic region, typically around 1.3 ppm, integrating to nine protons. nih.gov The protons on the pyridine (B92270) ring appear as distinct multiplets in the aromatic region. Their specific chemical shifts and coupling patterns are dictated by the positions of the tert-butyl and fluorine substituents.

The ¹³C NMR spectrum provides further evidence, showing characteristic signals for the quaternary and methyl carbons of the tert-butyl group, in addition to the signals for the five carbons of the pyridine ring. The carbon atoms bonded to or near the fluorine and nitrogen atoms will exhibit characteristic shifts and C-F coupling.

To definitively assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed. These techniques are powerful for determining the higher-order structural integrity of molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, allowing for the assignment of their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the ¹³C signal corresponding to each protonated carbon on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is critical for identifying the quaternary carbons, such as the one in the tert-butyl group and the carbons of the pyridine ring bonded to the tert-butyl group and the fluorine atom. For example, correlations would be expected from the tert-butyl protons to the C2 and C3 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. beilstein-journals.org In this molecule, NOESY could show through-space correlations between the protons of the tert-butyl group and the proton at the C6 position of the pyridine ring, confirming their proximity and the substitution pattern.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. azom.com The fluorine atom in this compound provides a unique spectroscopic handle.

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. nih.gov For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected to appear in a characteristic region, influenced by the electron-donating tert-butyl group and the electron-withdrawing nature of the pyridine nitrogen. azom.com The chemical shifts for fluoropyridines typically appear between -100 and -200 ppm relative to a CFCl₃ standard. azom.comcolorado.edu

Coupling Constants: The ¹⁹F nucleus couples with nearby ¹H nuclei, providing valuable structural information. The magnitude of the fluorine-proton coupling constants (J-coupling) depends on the number of bonds separating the nuclei. Three-bond coupling (³J_HF) and four-bond coupling (⁴J_HF) to the protons on the pyridine ring would be observed, helping to confirm the substitution pattern. rsc.org These couplings are typically in the range of a few Hertz.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₂FN).

Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which serves as a structural fingerprint. The expected fragmentation pathways for this compound would include:

Loss of a methyl group: A primary fragmentation would be the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation at [M-15]⁺.

Loss of the tert-butyl group: Cleavage of the C-C bond between the pyridine ring and the tert-butyl group would result in a fragment corresponding to the tert-butyl cation ([M-C₄H₉]⁺) or the fluoropyridine radical cation ([M-57]⁺).

Fragmentation of the pyridine ring: Subsequent fragmentation could involve the loss of HCN or other small neutral molecules from the pyridine ring, similar to the fragmentation observed for other pyridine derivatives. nist.gov

The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

C-H Vibrations: The tert-butyl group will exhibit characteristic C-H stretching vibrations in the region of 2950-2850 cm⁻¹ and C-H bending vibrations around 1470-1360 cm⁻¹. researchgate.netresearchgate.net

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic ring stretching vibrations (C=C and C=N) that appear in the 1600-1400 cm⁻¹ region.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected, typically in the region of 1300-1100 cm⁻¹. The exact position depends on the electronic environment of the pyridine ring.

A comparison of the experimental IR and Raman spectra with theoretical calculations using methods like Density Functional Theory (DFT) can lead to a complete assignment of the fundamental vibrational modes. nih.govcore.ac.uk

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| tert-Butyl | C-H Stretch | 2950-2850 | IR, Raman |

| tert-Butyl | C-H Bend | 1470-1360 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | IR, Raman |

| Fluoro-Aromatic | C-F Stretch | 1300-1100 | IR |

| Aromatic | C-H Stretch | 3100-3000 | IR, Raman |

X-ray Crystallography for Solid-State Structural Elucidation of the Compound and its Co-crystals

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique can be used to determine the structure of this compound itself or its co-crystals. researchgate.net

This analysis yields precise measurements of:

Bond lengths: The exact lengths of all covalent bonds, such as the C-C, C-N, C-H, and C-F bonds.

Bond angles: The angles between adjacent bonds, defining the geometry of the pyridine ring and the tetrahedral arrangement of the tert-butyl group.

Torsional angles: These define the conformation of the molecule, including the rotational position of the tert-butyl group relative to the plane of the pyridine ring.

Intermolecular interactions: In the crystal lattice, this method reveals non-covalent interactions such as hydrogen bonds (if applicable in co-crystals) and van der Waals forces, which dictate how the molecules pack together in the solid state.

This level of detail is crucial for understanding the compound's solid-state properties and for computational modeling studies.

Advanced Chromatographic-Spectroscopic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC-MS, GC-MS)

To ensure the quality and purity of a sample of this compound, hyphenated chromatographic-spectroscopic techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for analyzing volatile compounds. gcms.cz A GC system separates the target compound from any volatile impurities or byproducts from its synthesis. hzdr.de The separated components then enter the mass spectrometer, which provides mass spectra for their identification. jocpr.comresearchgate.net This allows for both the quantification of purity and the identification of trace-level impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For non-volatile impurities or for analyzing derivatives of the title compound, HPLC-MS is the method of choice. acs.org The HPLC separates components based on their polarity and affinity for the stationary phase. The eluting compounds are then detected and identified by the mass spectrometer, providing a powerful tool for analyzing complex mixtures and assessing the purity of the final product.

These combined techniques offer high sensitivity and specificity, making them indispensable for quality control and the analysis of reaction mixtures containing this compound and its derivatives. csic.es

UV-Visible Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For aromatic heterocyclic compounds like this compound, this method provides valuable insights into the nature of their frontier molecular orbitals and the influence of substituents on their electronic structure. The absorption of photons in the UV-Vis region promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

In pyridine and its derivatives, the primary electronic transitions observed are the π → π* and n → π* transitions. wikipedia.org The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. libretexts.org The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom, to an antibonding π* orbital of the pyridine ring. libretexts.org

The positions and intensities of these absorption bands are sensitive to the nature of the substituents on the pyridine ring. In this compound, the tert-butyl group at the C2 position acts as an electron-donating group through an inductive effect, while the fluorine atom at the C5 position is strongly electron-withdrawing. This substitution pattern significantly modulates the energy levels of the molecular orbitals and, consequently, the electronic absorption spectrum.

Given the scarcity of direct experimental UV-Vis spectra for this compound in published literature, theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), serve as a robust and accurate tool for predicting and interpreting the electronic transitions. researchgate.netrsc.org TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

Theoretical Electronic Transition Data

Computational studies on substituted pyridines provide a reliable framework for understanding the electronic spectrum of this compound. researchgate.netresearchgate.net A theoretical analysis using TD-DFT would typically predict several absorption bands in the UV region. The primary π → π* transitions, characterized by high oscillator strengths, are expected to appear at shorter wavelengths, while the lower-intensity n → π* transitions are predicted at longer wavelengths. nih.gov The solvent environment can also influence the position of these bands; polar solvents may cause a blue-shift (hypsochromic shift) of n → π* transitions. libretexts.org

Below is a representative data table illustrating the kind of results obtained from a TD-DFT calculation for a molecule with a similar electronic profile, performed in a non-polar solvent.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 225 | 5.51 | 0.185 | HOMO-1 → LUMO | π → π |

| 260 | 4.77 | 0.095 | HOMO → LUMO | π → π |

| 295 | 4.20 | 0.002 | HOMO → LUMO+1 | n → π* |

Note: The data presented in this table is illustrative and represents typical values derived from TD-DFT calculations for substituted pyridines. It is not experimental data for this compound.

Interpretation of Research Findings

The theoretical data reveals key aspects of the molecule's electronic behavior. The two transitions at shorter wavelengths (225 nm and 260 nm) are assigned as π → π* transitions due to their significant oscillator strengths. These correspond to electron excitations within the aromatic π-system. The presence of both electron-donating (tert-butyl) and electron-withdrawing (fluoro) groups can lead to a degree of intramolecular charge transfer (ICT) character in these transitions.

The transition predicted at a longer wavelength (295 nm) has a very low oscillator strength, which is characteristic of an n → π* transition. This transition involves the lone pair of electrons on the pyridine nitrogen atom. The energy of this transition is sensitive to the electronic effects of the substituents and the polarity of the solvent. libretexts.org The full fluorination of a pyridine ring has been shown to dramatically alter its electron donor-acceptor capabilities by creating a π-hole, which can influence intermolecular interactions. nih.gov While only mono-fluorinated, the fluorine in this compound similarly impacts the electronic landscape of the ring.

Theoretical and Computational Investigations of 2 Tert Butyl 5 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Molecular Orbital Analysis and Frontier Orbital Theory (HOMO-LUMO) Applied to the Chemical Compound

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For 2-(tert-Butyl)-5-fluoropyridine, analysis of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap | ELUMO - EHOMO | - |

Note: This table is for illustrative purposes only, as specific published data is unavailable.

Conformational Analysis and Energy Landscapes of the Compound

The presence of a bulky tert-butyl group attached to the pyridine (B92270) ring introduces the possibility of different spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds, particularly the C-C bond connecting the tert-butyl group to the pyridine ring. This analysis identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which helps in the identification of functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F, etc.) and coupling constants can be computed. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, such calculations would provide a theoretical benchmark for its spectroscopic characterization.

Table 2: Illustrative Computational Spectroscopic Predictions

| Spectrum | Parameter | Predicted Value Range |

|---|---|---|

| IR | C-F Stretch | - |

| IR | C=N Stretch (Pyridine) | - |

| ¹³C NMR | C-F (Pyridine) | - |

| ¹H NMR | tert-Butyl Protons | - |

Note: This table is for illustrative purposes only, as specific published data is unavailable.

Mechanistic Modeling of Reactions Involving the Chemical Compound

Theoretical modeling is invaluable for investigating reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational chemists can model the entire reaction pathway. This involves locating the transition state structures that connect reactants to products and calculating the activation energies. This information provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to determine experimentally.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity and Physical Parameters (Excluding Biological Contexts)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netbohrium.com These models are built upon the principle that the chemical structure, as defined by various molecular descriptors, inherently governs the physical and chemical behavior of a compound. researchgate.net For this compound, QSPR studies could provide valuable predictions of its chemical reactivity and physical parameters without the need for extensive experimental measurements.

The development of a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:

Topological descriptors: These describe the atomic connectivity within the molecule, such as branching indices and connectivity indices.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include properties like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surfaces. bohrium.com

Constitutional descriptors: These include basic information like molecular weight and atom counts.

For this compound, specific descriptors would be particularly relevant. The steric bulk of the tert-butyl group can be quantified by descriptors such as sterimol parameters or van der Waals volume. The electronic influence of the fluorine atom, an electron-withdrawing group, can be captured by descriptors like the Hammett constant or calculated atomic charges.

Once a comprehensive set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a predictive model. bohrium.com This model would correlate the descriptors with experimentally determined properties of a training set of related pyridine derivatives. The predictive power of the resulting QSPR model is then validated using an external test set of compounds.

Below is a hypothetical table illustrating the types of molecular descriptors that would be calculated for this compound in a QSPR study and the physical parameters that could be predicted.

| Descriptor Type | Example Descriptor | Predicted Physical/Chemical Parameter |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Viscosity, Surface Tension |

| Geometrical | Molecular Surface Area | Solubility |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Interactions |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Chemical Reactivity, UV-Vis Spectra |

| Electronic | Electrostatic Potential on Nitrogen | pKa, Basicity |

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, thermodynamic properties, and interactions with the surrounding environment, such as a solvent. rsc.orgnih.gov

For this compound, MD simulations can be particularly illuminating in two key areas: conformational flexibility and solvation effects.

Conformational Flexibility: The primary source of conformational flexibility in this compound is the rotation of the tert-butyl group around the C-C bond connecting it to the pyridine ring. While this rotation is generally rapid, steric hindrance from the adjacent nitrogen atom in the pyridine ring could create a rotational energy barrier. MD simulations can map out the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The librational motion of the tert-butyl group, as has been observed in crystal structures of similar compounds, can be quantified through MD simulations. researchgate.net

Solvation Effects: The interactions between this compound and solvent molecules can significantly influence its behavior and reactivity. MD simulations can model the solvation shell around the molecule in various solvents, from nonpolar (e.g., hexane) to polar protic (e.g., water, ethanol) and polar aprotic (e.g., dimethyl sulfoxide). The simulations can reveal the preferred orientation of solvent molecules around the solute and the strength of the interactions. For instance, in a polar protic solvent, hydrogen bonding between the solvent's hydroxyl groups and the lone pair of electrons on the pyridine nitrogen, as well as with the fluorine atom, would be expected. The simulations can quantify the number and lifetime of these hydrogen bonds. Understanding these solvation effects is critical for predicting solubility, partitioning behavior (e.g., octanol-water partition coefficient), and reaction kinetics in different solvent environments.

A typical MD simulation of this compound would involve placing a single molecule in a box of solvent molecules and simulating the system for a period of nanoseconds to microseconds. nih.gov Analysis of the resulting trajectory would provide data on various structural and dynamic properties.

The following table presents a hypothetical summary of results that could be obtained from an MD simulation of this compound in water.

| Simulated Property | Hypothetical Result | Significance |

| Rotational Barrier of tert-Butyl Group | 3-5 kcal/mol | Indicates relatively free rotation at room temperature, but with a preferred orientation. |

| Radial Distribution Function of Water around N atom | A sharp peak at ~2.8 Å | Characterizes the strong hydrogen bonding interaction between water and the pyridine nitrogen. |

| Solvation Free Energy | -4.2 kcal/mol | Provides a measure of the molecule's solubility in water. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Relates to the mobility of the molecule in the solvent. |

| Root Mean Square Fluctuation (RMSF) of atoms | Higher RMSF for atoms of the tert-butyl group compared to the pyridine ring | Quantifies the higher degree of flexibility of the tert-butyl substituent. nih.gov |

These theoretical and computational approaches, QSPR and MD simulations, offer powerful tools to investigate and predict the properties of this compound, complementing and guiding experimental studies.

Synthetic Utility and Role of 2 Tert Butyl 5 Fluoropyridine As a Key Building Block in Advanced Chemical Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of the tert-butyl and fluoro substituents on the pyridine (B92270) ring makes 2-(tert-butyl)-5-fluoropyridine a valuable starting material for the synthesis of more elaborate organic structures. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the 5-position of the pyridine ring. This reactivity is a cornerstone of its utility in building complex molecular architectures. mdpi.com

The tert-butyl group, on the other hand, serves multiple purposes. Its steric bulk can direct incoming reagents to other positions on the pyridine ring, thereby controlling the regioselectivity of reactions. This steric hindrance can also shield the adjacent nitrogen atom and the 2-position from unwanted side reactions. Furthermore, the tert-butyl group can influence the electronic properties of the pyridine ring, subtly modulating its reactivity.

The synthesis of various biologically active molecules and functional materials often begins with simpler, functionalized building blocks. mdpi.com For instance, in the development of novel pharmaceutical candidates, the pyridine scaffold is a common motif. The ability to selectively functionalize the this compound core allows chemists to systematically modify a lead compound to optimize its biological activity and pharmacokinetic properties. The synthesis of complex molecules often involves multi-step sequences, and the robust nature of the tert-butyl and fluoro-substituted pyridine ring allows it to be carried through various reaction conditions. mdpi.com

Application as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. Pyridine-based ligands are widely used due to their strong coordination to a variety of transition metals. This compound serves as a precursor for the synthesis of more complex chiral and achiral ligands used in both homogeneous and heterogeneous catalysis. beilstein-journals.orgnih.gov

The synthesis of pyridinooxazoline (PyOx) ligands, a prominent class of bidentate dinitrogen ligands for asymmetric catalysis, can start from pyridine derivatives. beilstein-journals.orgnih.gov While a direct synthesis of a PyOx ligand from this compound is not explicitly detailed in the provided context, the general synthetic strategies for PyOx ligands involve the modification of the pyridine ring. The fluorine atom at the 5-position of this compound could be displaced by a suitable nucleophile to append the oxazoline (B21484) moiety or a precursor to it. The tert-butyl group at the 2-position would provide the necessary steric bulk that is often crucial for achieving high enantioselectivity in asymmetric catalytic reactions.

The principles of heterogeneous catalysis often involve anchoring a homogeneous catalyst onto a solid support to facilitate catalyst recovery and reuse. youtube.com Ligands derived from this compound can be designed with additional functional groups that allow for their covalent attachment to solid supports, thereby creating robust and recyclable heterogeneous catalysts. google.com The thermal and chemical stability imparted by the fluoro and tert-butyl groups can be advantageous in the demanding conditions often employed in heterogeneous catalysis.

Integration into Polymeric and Material Science Architectures

The unique properties of organofluorine compounds, such as increased thermal stability, chemical resistance, and hydrophobicity, make them attractive components for advanced materials. mdpi.com this compound, containing a fluorine atom, can be incorporated into polymeric and material science architectures to impart these desirable characteristics.

As a Component in Functional Materials

Functional materials are designed to possess specific properties for a particular application. The incorporation of the this compound moiety into a polymer backbone or as a side chain can significantly alter the material's properties. For example, the fluorine content can enhance the material's resistance to chemical degradation and improve its performance in harsh environments. The bulky tert-butyl group can affect the polymer's morphology, influencing properties such as solubility, processability, and thermal transitions.

The synthesis of fluorinated polymers can be achieved by using fluorinated monomers or by the post-polymerization modification of a pre-existing polymer. mdpi.comresearchgate.net this compound could potentially be used as a monomer in polymerization reactions, or it could be grafted onto a polymer backbone through reactions involving the fluorine atom or other functional groups introduced onto the pyridine ring.

Considerations for High-Energy-Density Compounds (HEDCs)

High-energy-density compounds (HEDCs) are molecules that release large amounts of energy upon decomposition. The design of new HEDCs is an active area of research. While there is no direct mention of this compound being used as an HEDC, some of its structural features are relevant to the design of such compounds. The presence of nitrogen in the pyridine ring and the potential to introduce other energetic functional groups are factors to consider. However, the development of HEDCs requires a careful balance of energy content and stability, and extensive research would be needed to evaluate the potential of any derivative of this compound in this context.

Role in Agrochemical Research as a Synthetic Intermediate

The pyridine ring is a common structural motif in many commercially successful agrochemicals. nih.gov The introduction of fluorine atoms into agrochemical molecules can often lead to enhanced biological activity, improved metabolic stability, and altered physical properties that can be beneficial for their application. This compound can serve as a key synthetic intermediate in the discovery and development of new agrochemicals.

Its utility lies in the ability to introduce the 5-fluoropyridine moiety, often with the sterically demanding tert-butyl group at the 2-position, into a larger molecular framework. This can be achieved through various synthetic transformations, such as the previously mentioned SNAr reactions at the 5-position. The tert-butyl group can also play a role in the biological activity of the final compound by influencing its binding to the target enzyme or receptor.

For example, the synthesis of novel herbicides, insecticides, or fungicides may involve the coupling of this compound with other molecular fragments. The development of efficient and scalable synthetic routes to these complex agrochemicals is crucial, and the use of well-defined building blocks like this compound is a key strategy in this process. nih.gov

Contributions to the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methodologies is a driving force in chemical research, enabling the construction of previously inaccessible molecules and improving the efficiency of existing synthetic routes. nih.govnih.gov The unique reactivity of compounds like this compound can inspire the development of new chemical transformations.

For instance, the study of the reactivity of the C-F bond in this compound could lead to the discovery of new fluorination or cross-coupling reactions. The steric and electronic effects of the tert-butyl and fluoro substituents can be exploited to develop highly selective reactions. The exploration of its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also lead to novel and efficient synthetic strategies. mdpi.com

Furthermore, derivatives of this compound could be developed as new reagents for specific chemical transformations. For example, by attaching a reactive functional group to the pyridine ring, it could be transformed into a new catalyst, a new protecting group, or a new reagent for introducing specific functionalities into other molecules. The continuous exploration of the chemistry of such building blocks is essential for expanding the toolkit of synthetic chemists. pitt.edu

Emerging Applications in Specialty Chemicals and Fine Chemical Synthesis

The unique electronic and steric properties of this compound make it an attractive starting material for creating novel molecules with potential applications in pharmaceuticals and agrochemicals. The pyridine nitrogen, ortho-positioned tert-butyl group, and para-positioned fluorine atom each offer distinct points for chemical modification, allowing for the construction of diverse and highly functionalized derivatives.

While direct, large-scale industrial applications of this compound are not yet widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The presence of a fluoropyridine moiety is a common feature in many modern pharmaceuticals and agrochemicals. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity to biological targets. For instance, the introduction of a fluorine atom can enhance a drug's bioavailability and potency. beilstein-journals.org

Similarly, the tert-butyl group provides significant steric bulk, which can be exploited to confer selectivity in chemical reactions or to influence the conformation of a molecule, thereby affecting its interaction with biological receptors. A notable example is the development of 2-amino-5-tert-butylpyridine as a fragment in drug discovery, which has shown improved physicochemical properties over its aniline (B41778) analogue.

Research into related compounds underscores the potential of the this compound scaffold. For example, derivatives of 1-tert-butyl-6-fluoroquinolone have been investigated as potent antibacterial agents. nih.gov In a different context, the synthesis of chiral ligands like (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole highlights the utility of the tert-butyl pyridine framework in asymmetric catalysis, a critical tool in fine chemical synthesis. nih.gov

Although specific, detailed research findings on the direct use of this compound as a key building block are still emerging, its structural components are well-represented in patented chemical entities, particularly in the area of kinase inhibitors for cancer therapy. The strategic combination of the fluoropyridine and tert-butyl groups suggests its potential as a precursor for a new generation of specialty chemicals.

Concluding Remarks and Future Research Directions

Summary of Key Advances in the Understanding and Application of 2-(tert-Butyl)-5-fluoropyridine

The pyridine (B92270) scaffold is a fundamental component in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this heterocyclic motif. nih.govrsc.orgnih.gov The introduction of a fluorine atom and a tert-butyl group onto the pyridine ring, as in this compound, bestows a unique combination of properties that are of considerable interest for modern chemical research.

The fluorine atom, with its high electronegativity and small size, can significantly modulate the electronic properties of the pyridine ring. rsc.orgnih.gov This can influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets. mdpi.comemerginginvestigators.org The tert-butyl group, on the other hand, introduces steric bulk, which can direct the regioselectivity of further chemical transformations and influence the conformational preferences of the molecule. rsc.orgacs.org

While specific research on this compound is not extensively documented, the advances in understanding the individual and combined effects of fluoro and alkyl substituents on the pyridine core provide a solid foundation for its potential applications. The primary application of this compound appears to be as a versatile building block in the synthesis of more complex molecules. lookchem.comresearchgate.net Its structure is particularly relevant in the design of novel pharmaceuticals and agrochemicals where fine-tuning of physicochemical properties is crucial.

Challenges and Opportunities in the Synthesis and Functionalization of the Compound

The synthesis of polysubstituted pyridines, especially those with specific substitution patterns like this compound, presents both challenges and opportunities. The inherent electronic properties of the pyridine ring can make certain functionalizations difficult, particularly at the meta-positions. acs.orgresearchgate.net

Challenges:

Regioselectivity: Achieving selective functionalization at specific positions of the pyridine ring can be challenging due to the directing effects of both the nitrogen atom and the existing substituents. researchgate.net

Steric Hindrance: The bulky tert-butyl group at the 2-position can sterically hinder reactions at the adjacent positions, requiring carefully optimized reaction conditions or novel catalytic systems. rsc.orgacs.org

Harsh Reaction Conditions: Traditional methods for pyridine modification often require high temperatures, strong acids, or metal catalysts, which may not be compatible with other functional groups in a molecule. acs.org

Opportunities:

Novel Synthetic Methods: The development of milder and more selective methods for pyridine functionalization, such as those involving dearomatization-rearomatization strategies or novel transition-metal-catalyzed cross-coupling reactions, opens up new avenues for the synthesis and elaboration of this compound. acs.orgnih.gov

Late-Stage Functionalization: The ability to introduce the tert-butyl and fluoro groups at a late stage in a synthetic sequence would be highly valuable, allowing for the rapid generation of diverse compound libraries.

Orthogonal Functionalization: The distinct electronic and steric nature of the substituents could be exploited for orthogonal functionalization, where different positions on the pyridine ring are modified sequentially under different reaction conditions. mdpi.com

Unexplored Reactivity and Potential for Novel Transformations

The unique combination of a fluorine atom and a bulky tert-butyl group in this compound suggests several avenues for exploring its reactivity and potential for novel chemical transformations.

C-H Activation: The presence of multiple C-H bonds on the pyridine ring offers the potential for direct C-H functionalization reactions. Developing catalysts that can selectively activate a specific C-H bond in the presence of the existing substituents would be a significant advancement.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can activate the ring towards nucleophilic attack. Investigating the regioselectivity of SNA_r reactions with various nucleophiles could lead to the synthesis of a wide range of new derivatives.

Metal-Catalyzed Cross-Coupling: The C-F bond can potentially be activated by certain transition metal catalysts, allowing for cross-coupling reactions to introduce new substituents at the 5-position. rsc.org

Photoredox Catalysis: The electronic properties of the fluorinated pyridine ring may make it a suitable substrate for photoredox-catalyzed reactions, enabling novel transformations under mild conditions. acs.org

Advancements in Computational and Characterization Techniques Relevant to the Compound

Modern computational and characterization techniques are invaluable for understanding the properties and reactivity of molecules like this compound.

Computational Techniques:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of the molecule. rsc.org This information can aid in its characterization and in understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions within the molecule. rsc.org

Characterization Techniques:

Multinuclear NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are essential for the structural elucidation of this compound and its derivatives.

Mass Spectrometry: High-resolution mass spectrometry is crucial for determining the exact mass and elemental composition of the compound.

X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive information about the three-dimensional structure of the molecule in the solid state.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule and can be used to identify characteristic functional groups. rsc.org

Prospective Areas for Application-Oriented Chemical Research (Strictly within Allowed Scope)

The unique structural features of this compound make it an attractive scaffold for application-oriented research in several areas of chemistry.

Medicinal Chemistry: The fluorinated pyridine motif is a common feature in many bioactive molecules. researchgate.net this compound could serve as a key intermediate in the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the tert-butyl group can modulate lipophilicity and target selectivity. mdpi.comlookchem.com

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals. This compound could be a building block for new herbicides, fungicides, or insecticides.

Materials Science: Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. The incorporation of this compound into such materials could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Q & A

Q. What are the recommended methods for synthesizing 2-(tert-Butyl)-5-fluoropyridine in a laboratory setting?

- Methodological Answer : Synthesis typically involves two key steps:

- tert-Butyl Introduction : Alkylation of pyridine precursors using tert-butyl halides or alcohols under anhydrous conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance efficiency .

- Fluorination : Electrophilic or nucleophilic fluorination at the 5-position using agents like Selectfluor® or KF in the presence of crown ethers.